1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-imidazol-2-amine is a complex organic compound characterized by the presence of a tetrahydropyran ring fused with an imidazole structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula for this compound is , and it has a molecular weight of approximately 167.21 g/mol .
This compound is classified under the category of imidazole derivatives, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information on its structure, properties, and synthesis methods .
The synthesis of 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-imidazol-2-amine typically involves cyclization reactions between appropriate precursors. One common synthetic route includes:
The process may require purification steps such as preparative high-performance liquid chromatography to isolate the desired product from by-products.
The molecular structure of 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-imidazol-2-amine can be represented using various chemical notation systems:
InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)7-1-5-12-6-2-7/h3-4,7H,1-2,5-6H2,(H2,9,10)
YQYMODZXZKTYIT-UHFFFAOYSA-N
C1COCCC1N2C=CN=C2N
This structural information indicates the presence of a tetrahydropyran ring connected to an imidazole moiety, highlighting its potential reactivity and interactions in biological systems .
The chemical reactivity of 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-imidazol-2-amine can be explored through various reactions typical of imidazole derivatives:
These reactions are essential for developing derivatives with enhanced pharmacological properties .
The mechanism of action for 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-imidazol-2-amine is not fully elucidated but is believed to involve:
Further studies are necessary to clarify the specific pathways involved in its biological activity .
The physical properties of 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-imidazol-2-amine include:
Chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 167.21 g/mol |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
These properties influence its handling, storage, and application in laboratory settings .
The compound 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-imidazol-2-amine has potential applications in:
Its unique structural features make it a valuable candidate for further research in drug development and synthetic chemistry .
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3